1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea
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Overview
Description
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea is a complex organic compound that features both an indene and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the reduction of 1H-inden-1-one, 2,3-dihydro- using suitable reducing agents.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indene and thiazole moieties through a urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the indene moiety can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the thiazole ring would produce dihydrothiazole derivatives.
Scientific Research Applications
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Shares the indene moiety but lacks the thiazole ring.
Thiazole Derivatives: Compounds like 2-aminothiazole share the thiazole ring but differ in other structural aspects.
Uniqueness
1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea is unique due to the combination of the indene and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1,3-thiazol-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(17-9-13-16-7-8-21-13)18-10-15(20)6-5-11-3-1-2-4-12(11)15/h1-4,7-8,20H,5-6,9-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHDWXKSUQWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NCC3=NC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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